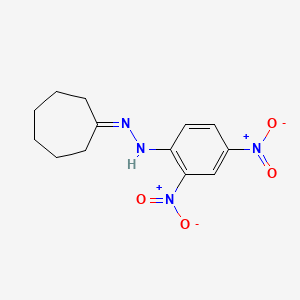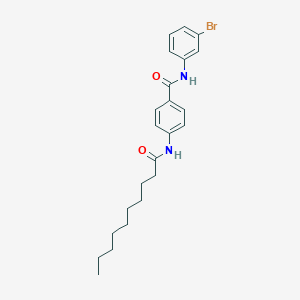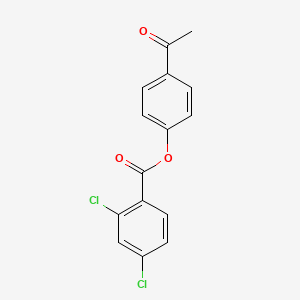![molecular formula C38H30N2O3 B11559868 17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“17-(4-ETHOXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE” is a complex organic compound with a unique structure. This compound features multiple aromatic rings and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple aromatic rings and functional groups. Examples could be:
- **17-(4-METHOXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- **17-(4-HYDROXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
Uniqueness
The uniqueness of “17-(4-ETHOXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE” lies in its specific arrangement of functional groups and aromatic rings, which could confer unique chemical properties and biological activities.
Propiedades
Fórmula molecular |
C38H30N2O3 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
17-(4-ethoxyphenyl)-1-(naphthalen-1-ylmethyliminomethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C38H30N2O3/c1-2-43-27-20-18-26(19-21-27)40-36(41)34-33-29-14-5-7-16-31(29)38(35(34)37(40)42,32-17-8-6-15-30(32)33)23-39-22-25-12-9-11-24-10-3-4-13-28(24)25/h3-21,23,33-35H,2,22H2,1H3 |
Clave InChI |
GCZGRNHNZZPSJD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NCC7=CC=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide](/img/structure/B11559787.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11559790.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559791.png)
![6-chloro-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11559794.png)

![2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559796.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
![2-{2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(2-sulfonatoethyl)carbamoyl]hexanamido}ethane-1-sulfonate](/img/structure/B11559800.png)


![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11559818.png)
![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![4-(4-nitrophenyl)-2-{3-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11559823.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
